proTAME
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Overview
Description
proTAME is a cell-permeable APC/C (anaphase-promoting complex/cyclosome) inhibitor . It is converted to TAME (Tosyl-L-Arginine Methyl Ester) by intracellular esterases . It induces cell cycle arrest in metaphase followed by cell death .
Synthesis Analysis
The synthesis of proTAME involves the conversion of TAME (Tosyl-L-Arginine Methyl Ester) by intracellular esterases .
Molecular Structure Analysis
The molecular formula of proTAME is C34H38N4O12S . Its molecular weight is 726.75 g/mol . The structure of proTAME is complex, with multiple functional groups and a large number of atoms .
Physical And Chemical Properties Analysis
proTAME is a solid substance . It is soluble up to 100 mg/mL in DMSO . Its storage conditions are -20°C for 3 years for the powder form, and -80°C for 6 months or -20°C for 1 month for the solvent form .
Scientific Research Applications
Cardiovascular Effects : Protamine can affect cardiovascular tissues, reducing blood pressure and heart rate in rats. It may impact cardiac contractility and produce aberrant rhythms in normal rat hearts (Pugsley, Kalra, & Froebel-Wilson, 2002).
Sensing Platform : A study proposed a sensitive and reliable fluorescent sensor for Protamine, which is crucial in medical applications like reversing Heparin overdose. This sensor shows potential for practical utility in diluted serum samples (Mudliar, Pettiwala, Dongre, & Singh, 2020).
RNA Transfection : Protamine is used for cellular delivery of nucleic acids due to its charge-driven coupling, and it's been broadly used as a stabilization agent for RNA delivery, including in RNA-based vaccinations (Jarzebska, Mellett, Frei, Kündig, & Pascolo, 2021).
Comparison of Protamine Preparations : Different grades of protamine vary in their capacity to transfect messenger RNA (mRNA), indicating the source of protamine as an important parameter for therapeutic applications (Jarzebska, Låuchli, Iselin, French, Johansen, Guenova, Kündig, & Pascolo, 2020).
Clinical Trial in Cancer Treatment : A clinical trial explored the use of protamine as a cancer chemotherapeutic agent, based on earlier findings of its potential benefits in treating malignant diseases (Wright, 1968).
Gene Therapy : Protamine's role has extended from being a heparin neutralizing agent to its use in gene therapy. Its journey from discovery to current clinical applications provides insights into its versatile nature (Thachil, 2021).
Membrane-Translocating Properties : Protamine has been found to be an efficient membrane-translocating peptide, implying its potential use in the development of novel pharmaceuticals (Reynolds, Weissleder, & Josephson, 2005).
Antisense Delivery : Protamine can enhance cellular uptake of oligonucleotides, potentially improving the efficacy of antisense therapies (Junghans, Kreuter, & Zimmer, 2000).
Future Directions
The use of proTAME in research has revealed important differences between mammalian oocytes and early embryos and somatic cells in their requirements of SAC for APC/C inhibition . These findings could contribute to understanding chromosome segregation control mechanisms, which might help address issues related to premature termination of development or severe developmental and mental disorders of newborns .
properties
IUPAC Name |
methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYOVHULCQSDRZ-NDEPHWFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ProTAME |
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